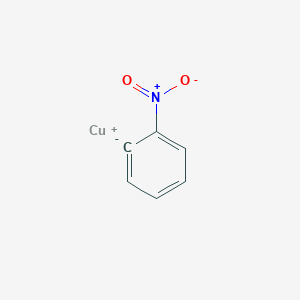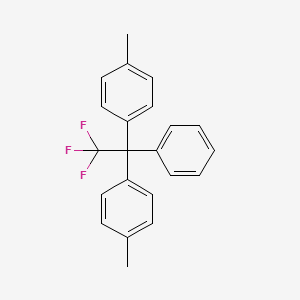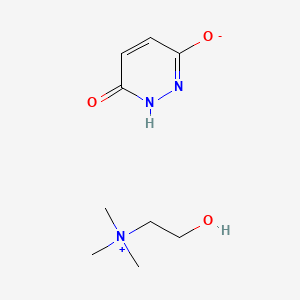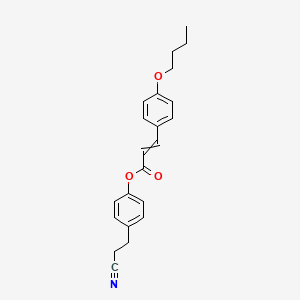
Copper, (2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, (2-nitrophenyl)- is a coordination compound where a copper ion is bonded to a 2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Copper, (2-nitrophenyl)- can be synthesized through the reaction of 2-nitrophenyl derivatives with copper salts. One common method involves the use of 2-nitrophenyl dipyrromethane and copper acetate in a methanol solution . The reaction is typically carried out under ambient conditions, and the resulting complex is characterized using techniques such as Fourier transform infrared spectroscopy, UV–Vis diffuse reflectance spectroscopy, elemental analysis, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for Copper, (2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
化学反応の分析
Types of Reactions
Copper, (2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: Copper(II) ions can oxidize other species, such as iodide ions, to molecular iodine.
Substitution: Copper, (2-nitrophenyl)- can participate in substitution reactions, where ligands around the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Copper, (2-nitrophenyl)- include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. The conditions for these reactions typically involve ambient temperature and pressure, although specific conditions may vary depending on the desired outcome.
Major Products
The major products formed from reactions involving Copper, (2-nitrophenyl)- depend on the type of reaction. For example, oxidation reactions may produce molecular iodine, while reduction reactions can yield copper(I) complexes.
科学的研究の応用
Copper, (2-nitrophenyl)- has several scientific research applications:
作用機序
The mechanism by which Copper, (2-nitrophenyl)- exerts its effects involves the coordination of the copper ion with the nitrophenyl group. This coordination can influence the electronic properties of the compound, making it an effective catalyst or antimicrobial agent. The molecular targets and pathways involved include the interaction of the copper ion with biological molecules, leading to the disruption of cellular processes in microbes or cancer cells .
類似化合物との比較
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine and 1,10-phenanthroline: These compounds also exhibit cytotoxic properties and are being studied as potential antitumor agents.
Copper(II) nitrate: This compound is used in various chemical reactions and has different reactivity compared to Copper, (2-nitrophenyl)-.
Uniqueness
Copper, (2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties to the compound. This makes it particularly effective in catalytic and antimicrobial applications, distinguishing it from other copper complexes.
特性
CAS番号 |
61625-12-5 |
|---|---|
分子式 |
C6H4CuNO2 |
分子量 |
185.65 g/mol |
IUPAC名 |
copper(1+);nitrobenzene |
InChI |
InChI=1S/C6H4NO2.Cu/c8-7(9)6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |
InChIキー |
OXCPMOYNWNVNCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C([C-]=C1)[N+](=O)[O-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)




![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)

![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)




